molecular formula C12H10N6O2S B12161407 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12161407
M. Wt: 302.31 g/mol
InChI Key: FSODAEIIUHXZBC-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 3 with a thiophen-2-yl group and at position 1 with an acetamide linker bound to a 4H-1,2,4-triazol-3-yl moiety. Its molecular formula is C₁₄H₁₂N₆O₂S, with a molecular weight of 336.35 g/mol. The thiophene and triazole groups confer distinct electronic and steric properties, making it a candidate for biological activity modulation, particularly in receptor binding or enzyme inhibition .

Properties

Molecular Formula

C12H10N6O2S

Molecular Weight

302.31 g/mol

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C12H10N6O2S/c19-10(15-12-13-7-14-16-12)6-18-11(20)4-3-8(17-18)9-2-1-5-21-9/h1-5,7H,6H2,(H2,13,14,15,16,19)

InChI Key

FSODAEIIUHXZBC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of thiophene derivatives with pyridazine and triazole precursors. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Activity

Studies have demonstrated that compounds containing thiophene and pyridazine rings possess significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that heterocyclic compounds like this one can inhibit cancer cell proliferation. The mechanism often involves the modulation of enzyme activity related to cancer pathways .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. It may interact with key metabolic enzymes, providing therapeutic effects in conditions like diabetes and hypertension .

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial activity of various derivatives of pyridazine and thiophene compounds against clinical isolates. The results indicated that certain modifications enhanced their effectiveness against resistant strains .
  • Anticancer Research :
    • In vitro studies on cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways . This suggests its potential as a chemotherapeutic agent.
  • Pharmacokinetic Studies :
    • Pharmacokinetic analysis conducted on animal models demonstrated favorable absorption and metabolism profiles for this compound, indicating its viability for further clinical development .

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s pyridazinone core is a common scaffold in medicinal chemistry. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 3 / Acetamide Group) Molecular Weight (g/mol) Key Biological Activity References
Target Compound Thiophen-2-yl / 4H-1,2,4-triazol-3-yl 336.35 Not explicitly reported (hypothesized: Orco modulation)
N-(4-Methoxyphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Thiophen-2-yl / 4-methoxyphenyl 357.39 Antiproliferative activity (inferred from structural analogs)
2-[6-Oxo-3-(4-thiomorpholinyl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide Thiomorpholinyl / thiazol-2-yl 358.46 Potential kinase inhibition (structural similarity to kinase inhibitors)
N-(4-Ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide (VUAA1) Pyridinyl-triazole / ethylphenyl 410.50 Orco receptor agonist (EC₅₀ = 5–10 μM)
N-(4-Butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide (OLC15) Pyridinyl-triazole / butylphenyl 452.58 Orco receptor antagonist (IC₅₀ = 2–5 μM)
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide 2-Chlorophenyl / pyridinyl-thiazole 410.86 Hypothesized antiparasitic activity (based on thiazole derivatives)

Pharmacological and Physicochemical Properties

  • Target Compound vs. VUAA1/OLC15 :

    • The target’s thiophene substituent (electron-rich) contrasts with VUAA1’s pyridinyl-triazole group (electron-deficient), suggesting divergent receptor binding profiles. VUAA1’s ethylphenyl group enhances lipophilicity, while the target’s triazol-3-yl group may improve solubility .
    • OLC15’s butylphenyl chain increases hydrophobicity, favoring antagonism via steric hindrance, whereas the target’s compact triazole could favor agonism .
  • Target Compound vs. N-(4-Methoxyphenyl) Analog :

    • The methoxyphenyl group in the analog (, Entry 24) enhances π-π stacking but reduces solubility compared to the target’s triazole. This substitution may shift activity from CNS targets (triazole) to peripheral enzymes (methoxyphenyl) .
  • Target Compound vs. The thiazole’s hydrogen-bonding capacity contrasts with the target’s triazole, which offers multiple hydrogen-bonding sites .

Research Findings and Hypotheses

  • Orco Receptor Modulation : The target’s triazole-thiophene combination may mimic VUAA1’s agonist activity but with altered potency due to reduced steric bulk. Computational docking studies are needed to validate this .
  • Antimicrobial Potential: Thiophene-containing analogs (e.g., ’s chlorophenyl derivative) show antiparasitic activity, suggesting the target compound could be repurposed for similar applications .
  • Solubility vs.

Biological Activity

The compound 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic molecule belonging to the class of pyridazinone derivatives. This class is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound, particularly the presence of thiophene and triazole moieties, suggest potential for significant biological activity.

Chemical Structure

The molecular formula of the compound is C12H12N4OC_{12}H_{12}N_4O with a molecular weight of approximately 232.25 g/mol. The structural components include:

  • Pyridazinone Core : Provides a framework for biological activity.
  • Thiophene Ring : Enhances electronic properties and may contribute to interaction with biological targets.
  • Triazole Moiety : Known for its role in various pharmacological activities.

The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes by mimicking natural substrates.
  • Antiviral Activity : The triazole component has been associated with antiviral properties, potentially through interference with viral replication pathways.
  • Antimicrobial Effects : The presence of the thiophene ring may enhance the compound's ability to penetrate bacterial membranes.

Biological Activity Data

Recent studies have explored the biological activity of related compounds and provided insights into the potential efficacy of this specific derivative.

Antiviral Activity

In a study focusing on compounds derived from similar scaffolds, it was found that some pyridazinone derivatives exhibited significant antiviral activity against SARS-CoV-2. For instance, compounds with structural similarities showed IC50 values in the low micromolar range against viral proteases .

Antimicrobial Activity

Research on related sulfonamide derivatives revealed their effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

Comparative Analysis

To understand the potential efficacy of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide compared to other similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesAntiviral Activity (IC50 μM)Antibacterial Activity
Compound APyridazinone0.657Active against E. coli
Compound BPyridazinone + Thiophene0.334Active against S. aureus
Target Compound Pyridazinone + Thiophene + TriazoleTBDTBD

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyridazinone derivatives:

  • Antiviral Studies : Compounds similar to the target compound showed potent inhibition of viral replication in vitro, suggesting that modifications to the pyridazinone scaffold can enhance antiviral efficacy .
  • Antimicrobial Efficacy : A series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of activity that underscore the importance of structural modifications in enhancing bioactivity .

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